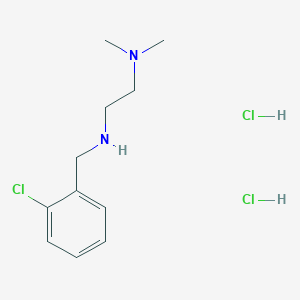![molecular formula C17H17N3O5 B4230365 N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide](/img/structure/B4230365.png)
N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide
Overview
Description
N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide, also known as MPNPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide is not fully understood. However, studies have suggested that it can act as a ROS scavenger and inhibit the activity of PTPs. It has also been suggested that N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide can induce apoptosis in cancer cells through the generation of ROS.
Biochemical and Physiological Effects:
N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of ROS in cells and inhibit the activity of PTPs. N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide has also been shown to induce apoptosis in cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity. Additionally, it has low toxicity and is stable under various conditions. However, one of the limitations of using N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide in scientific research. One potential direction is its use as a diagnostic tool for the detection of ROS in various diseases. Additionally, N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide can be used as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide and its potential applications in various fields.
Conclusion:
In conclusion, N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including the detection of ROS, cancer treatment, and anti-inflammatory therapy. The synthesis method of N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide is relatively simple, and it has several advantages for lab experiments. However, its limited solubility in water is a limitation. Further studies are needed to fully understand the potential of N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide in scientific research.
Scientific Research Applications
N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a potential inhibitor of protein tyrosine phosphatases (PTPs) and as an anti-inflammatory agent.
properties
IUPAC Name |
N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-3-9-15(10-4-11)25-12(2)16(21)18-19-17(22)13-5-7-14(8-6-13)20(23)24/h3-10,12H,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTUTPSJYAAHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dichlorophenyl)-3-[(5-ethyl-4,6-dihydroxy-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4230287.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4230294.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4230302.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4230305.png)

![N-{2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4230313.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4230318.png)

![1-(3-chlorophenyl)-3-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4230341.png)

![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230359.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B4230362.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-iodobenzamide](/img/structure/B4230377.png)